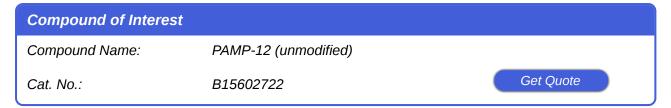


Experiments with PAMP-12

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental controls for in vivo studies involving the peptide PAMP-12. PAMP-12, a biologically active fragment of proadrenomedullin, is a ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3), playing roles in inflammation, vasodilation, and angiogenesis.

Experimental Controls

Proper experimental controls are critical for the valid interpretation of in vivo studies with PAMP-12. The following controls are recommended for the experimental setups described in this document.



| Control Type | Description | Rationale |
|------------------|--|---|
| Vehicle Control | The vehicle used to dissolve PAMP-12 (e.g., sterile saline) is administered to a control group of animals.[1][2] | To account for any physiological effects of the administration route or the vehicle itself, ensuring that the observed effects are due to PAMP-12. |
| Negative Control | A scrambled peptide with the same amino acid composition as PAMP-12 but in a randomized sequence is administered. | To demonstrate that the biological activity of PAMP-12 is sequence-specific and not due to non-specific effects of a peptide with similar physicochemical properties. |
| Positive Control | A compound with a known and well-characterized effect in the specific in vivo model is administered to a separate control group. | To validate the experimental model and confirm that the animals are responding as expected to a known stimulus. |

In Vivo Experimental Protocols Carrageenan-Induced Paw Edema Model for Inflammation

This model is used to assess the potential anti-inflammatory effects of PAMP-12.

Experimental Protocol:

- Animal Model: Male Wistar rats (180-200 g) are commonly used.
- Groups:
 - Vehicle Control (Saline)
 - PAMP-12 (various doses, e.g., 1, 5, 10 mg/kg, administered intraperitoneally)



- Negative Control (Scrambled PAMP-12, e.g., 10 mg/kg, i.p.)
- Positive Control (Dexamethasone, 5 mg/kg, i.p.)

Procedure:

- Administer PAMP-12, scrambled PAMP-12, dexamethasone, or vehicle 30 minutes prior to carrageenan injection.
- Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[3][4][5][6][7]
- Measure the paw volume or thickness using a plethysmometer or digital calipers at 1, 2, 3,
 and 4 hours post-carrageenan injection.[3]
- Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Quantitative Data Summary:

| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
|-------------------|--------------|--|-----------------------|
| Vehicle (Saline) | - | 0.85 ± 0.07 | 0% |
| PAMP-12 | 1 | 0.68 ± 0.06 | 20% |
| PAMP-12 | 5 | 0.45 ± 0.05 | 47% |
| PAMP-12 | 10 | 0.32 ± 0.04 | 62% |
| Scrambled PAMP-12 | 10 | 0.81 ± 0.08 | 5% |
| Dexamethasone | 5 | 0.25 ± 0.03 | 71% |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.



Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of PAMP-12 on a systemic inflammatory response.

Experimental Protocol:

- Animal Model: Male C57BL/6 mice (8-10 weeks old).
- Groups:
 - Vehicle Control (Saline)
 - PAMP-12 (various doses, e.g., 1, 5, 10 mg/kg, administered intravenously)
 - Negative Control (Scrambled PAMP-12, e.g., 10 mg/kg, i.v.)
 - o Positive Control (LPS only, 10 mg/kg, i.p.)
- Procedure:
 - Administer PAMP-12, scrambled PAMP-12, or vehicle 1 hour prior to LPS injection.
 - Induce systemic inflammation by intraperitoneal injection of LPS (10 mg/kg).[8][9][10][11]
 [12][13][14][15][16][17]
 - Collect blood samples at 2, 6, and 24 hours post-LPS injection.
 - Measure levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in the serum using ELISA.
- Data Analysis: Compare cytokine levels in the PAMP-12 treated groups to the LPS-only positive control group.

Quantitative Data Summary:



| Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h (Mean ± SD) | Serum IL-6 (pg/mL) at 6h (Mean ± SD) |
|-------------------------|--------------|---|---|
| Vehicle (Saline) | - | < 50 | < 100 |
| LPS | 10 | 2500 ± 300 | 8000 ± 900 |
| LPS + PAMP-12 | 1 | 2100 ± 250 | 6500 ± 700 |
| LPS + PAMP-12 | 5 | 1500 ± 180 | 4200 ± 500 |
| LPS + PAMP-12 | 10 | 900 ± 110 | 2500 ± 300 |
| LPS + Scrambled PAMP-12 | 10 | 2400 ± 280 | 7800 ± 850 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Directed In Vivo Angiogenesis (DIVA) Assay

This assay quantifies the angiogenic potential of PAMP-12.

Experimental Protocol:

- Animal Model: Nude mice (athymic NCr-nu/nu).
- Groups:
 - Vehicle Control (Matrigel only)
 - PAMP-12 (various concentrations, e.g., 1, 10, 100 fmol/L mixed with Matrigel)
 - Negative Control (Scrambled PAMP-12, e.g., 100 fmol/L mixed with Matrigel)
 - Positive Control (VEGF, e.g., 10 ng/mL mixed with Matrigel)[8][18][19][20][21][22][23][24]
- Procedure:



- Prepare "angioreactors" which are small, sealed silicone tubes filled with Matrigel containing the test substance.[25]
- Surgically implant the angioreactors subcutaneously into the dorsal flank of the mice. [25]
- After a set period (e.g., 11 days), explant the angioreactors.
- Quantify the ingrowth of new blood vessels into the Matrigel plug. This can be done by measuring hemoglobin content (Drabkin's reagent) or by staining for endothelial cell markers (e.g., CD31).
- Data Analysis: Compare the angiogenic response in the PAMP-12-containing angioreactors to the vehicle and positive controls.

Quantitative Data Summary:

| Treatment | Concentration | Hemoglobin Content (μ g/implant) (Mean ± SD) |
|--------------------|---------------|--|
| Vehicle (Matrigel) | - | 0.5 ± 0.1 |
| PAMP-12 | 1 fmol/L | 2.1 ± 0.3 |
| PAMP-12 | 10 fmol/L | 4.5 ± 0.6 |
| PAMP-12 | 100 fmol/L | 7.8 ± 0.9 |
| Scrambled PAMP-12 | 100 fmol/L | 0.6 ± 0.2 |
| VEGF | 10 ng/mL | 10.2 ± 1.1 |

Note: The data presented in this table is based on reported angiogenic potential but is illustrative. Actual results may vary.

Hypotension Study in Anesthetized Rats

This protocol assesses the vasodilatory and hypotensive effects of PAMP-12.

Experimental Protocol:



- Animal Model: Male Sprague-Dawley rats (250-300 g), anesthetized (e.g., with urethane and α-chloralose).
- Groups:
 - Vehicle Control (Saline)
 - PAMP-12 (cumulative doses, e.g., 1, 3, 10, 30 nmol/kg, administered intravenously)
 - Negative Control (Scrambled PAMP-12, e.g., 30 nmol/kg, i.v.)
 - Positive Control (Sodium Nitroprusside, e.g., 10 μg/kg, i.v.)[18][26][27][28][29]
- Procedure:
 - Cannulate the femoral artery for continuous monitoring of mean arterial pressure (MAP)
 and heart rate.
 - Cannulate the femoral vein for intravenous administration of substances.
 - After a stabilization period, administer cumulative doses of PAMP-12, scrambled PAMP-12, or vehicle at set intervals.
 - Administer the positive control at the end of the experiment to confirm vasodilation response.
- Data Analysis: Measure the change in MAP from baseline at each dose of PAMP-12.

Quantitative Data Summary:



| Treatment | Dose (nmol/kg) | Change in Mean Arterial Pressure (mmHg) (Mean ± SD) |
|----------------------|----------------|---|
| PAMP-12 | 1 | -5 ± 1.5 |
| PAMP-12 | 3 | -12 ± 2.1 |
| PAMP-12 | 10 | -25 ± 3.5 |
| PAMP-12 | 30 | -40 ± 4.2 |
| Scrambled PAMP-12 | 30 | -2 ± 1.1 |
| Sodium Nitroprusside | 10 μg/kg | -55 ± 5.0 |

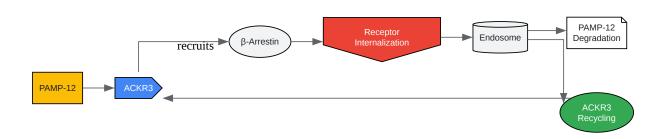
Note: This data is based on published findings for PAMP and PAMP-12 and is for illustrative purposes.[10][30][31] Actual results may vary.

Signaling Pathways and Experimental Workflows PAMP-12 Signaling Through MRGPRX2

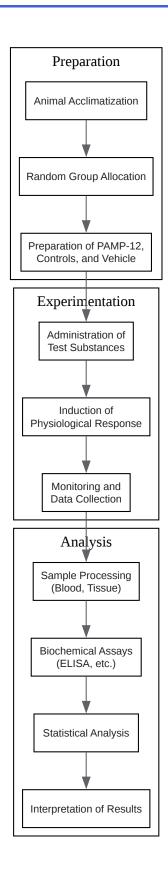
PAMP-12 binding to MRGPRX2 on mast cells initiates a G-protein-mediated signaling cascade, leading to degranulation and the release of inflammatory mediators.











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Methodological & Application





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